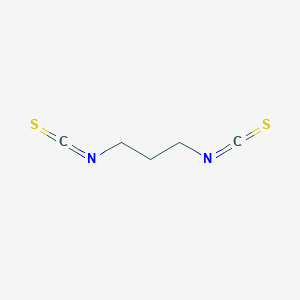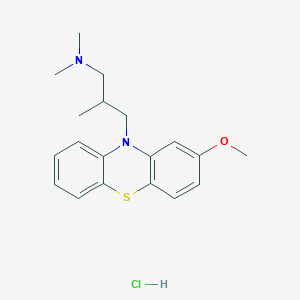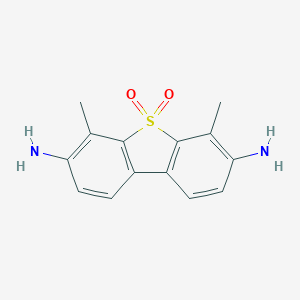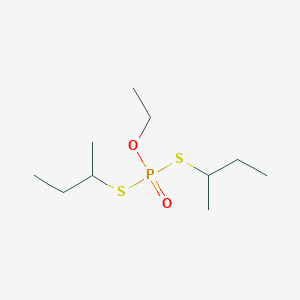
rac Rivastigmin-d6
Übersicht
Beschreibung
rac Rivastigmine-d6: is a deuterated form of Rivastigmine, a cholinesterase inhibitor used primarily in the treatment of mild to moderate dementia associated with Alzheimer’s disease and Parkinson’s disease. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. The deuterium atoms replace hydrogen atoms in the molecule, which can affect the pharmacokinetic and metabolic profiles of the drug .
Wissenschaftliche Forschungsanwendungen
rac Rivastigmine-d6 is used in various scientific research applications, including:
Drug Metabolism and Pharmacokinetics: The deuterated form is used to study the pharmacokinetic and metabolic profiles of Rivastigmine.
Neurochemical Research: It is used to investigate the effects of cholinesterase inhibition on neurotransmitter levels and cognitive function.
Proteomics Research: The compound is used in proteomics to study protein interactions and functions.
Alzheimer’s and Parkinson’s Disease Research: It is used to explore therapeutic approaches for treating dementia associated with these diseases
Wirkmechanismus
Target of Action
Rac Rivastigmine-d6, a labelled racemic Rivastigmine , primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Rac Rivastigmine-d6 acts as a potent cholinesterase inhibitor . It inhibits AChE and BChE, preventing the hydrolysis of acetylcholine . This results in an increased concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function .
Biochemical Pathways
Rac Rivastigmine-d6 affects the cholinergic pathway by increasing the levels of acetylcholine . It also modifies the α-secretase pathway, affecting the levels of shedding proteins . This leads to a shift in APP processing away from BACE1 and towards α-secretases , which precludes the generation of toxic Aβ and yields a neuroprotective and neurotrophic secreted sAPPα fragment .
Pharmacokinetics
Rac Rivastigmine-d6 is orally active and can pass the blood-brain barrier (BBB) , which allows it to exert its effects directly within the central nervous system. The total plasma clearance of Rivastigmine is approximately 130 l/h after a 0.2 mg intravenous dose and decreases to 70 l/h after a 2.7 mg intravenous dose . This is consistent with the nonlinear, overproportional pharmacokinetics of Rivastigmine due to saturation of its elimination .
Result of Action
The inhibition of AChE and BChE by Rac Rivastigmine-d6 leads to an increase in the concentration of acetylcholine, enhancing cholinergic neurotransmission . This results in improved cognitive function, particularly in patients with Alzheimer’s disease . Additionally, the modification of the α-secretase pathway leads to a decrease in the production of toxic Aβ .
Action Environment
Rac Rivastigmine-d6 is stable under normal environmental conditions
Biochemische Analyse
Biochemical Properties
“rac Rivastigmine-d6” interacts with enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), inhibiting their activity . The nature of these interactions involves the binding of Rivastigmine to the active sites of these enzymes, preventing them from breaking down the neurotransmitter acetylcholine . This results in increased levels of acetylcholine, which is essential for many functions in the brain .
Cellular Effects
“rac Rivastigmine-d6” has significant effects on various types of cells and cellular processes. It influences cell function by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase . This can lead to increased alertness, improved memory, increased muscle strength, and improved coordination . It can also have a sedative effect, resulting in drowsiness and decreased alertness .
Molecular Mechanism
The mechanism of action of “rac Rivastigmine-d6” involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a cholinesterase inhibitor, it binds to and inhibits the activity of cholinesterase enzymes, preventing them from breaking down acetylcholine . This leads to an increase in the concentration of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “rac Rivastigmine-d6” can change over time. For instance, Rivastigmine has been shown to promote α-secretase activity by upregulating levels of ADAM-9, -10, and -17 α-secretases in primary human brain cultures . This suggests that Rivastigmine may have long-term effects on cellular function, potentially directing APP processing toward the non-amyloidogenic pathway .
Dosage Effects in Animal Models
The effects of “rac Rivastigmine-d6” can vary with different dosages in animal models. For instance, a study showed that Rivastigmine was effective in improving cognitive deficits induced by ketamine in rats
Metabolic Pathways
“rac Rivastigmine-d6” is involved in the cholinergic pathway, where it inhibits the activity of cholinesterase enzymes . This prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter
Transport and Distribution
“rac Rivastigmine-d6” can pass the blood-brain barrier (BBB), indicating that it is transported and distributed within the brain
Subcellular Localization
The subcellular localization of “rac Rivastigmine-d6” is not explicitly known. Given that it can pass the BBB , it is likely to be found in various compartments within brain cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Rivastigmine-d6 involves the incorporation of deuterium into the Rivastigmine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of rac Rivastigmine-d6 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and characterization to confirm the incorporation of deuterium .
Analyse Chemischer Reaktionen
Types of Reactions: rac Rivastigmine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Rivastigmine: The non-deuterated form of the compound.
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: A cholinesterase inhibitor with a similar mechanism of action.
Uniqueness: rac Rivastigmine-d6 is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles. This can lead to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .
Eigenschaften
IUPAC Name |
[3-[1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)

![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)







